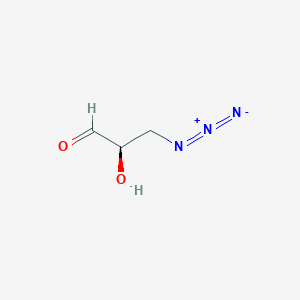

(R)-3-azido-2-hydroxypropanal

Description

Properties

Molecular Formula |

C3H5N3O2 |

|---|---|

Molecular Weight |

115.09 g/mol |

IUPAC Name |

(2R)-3-azido-2-hydroxypropanal |

InChI |

InChI=1S/C3H5N3O2/c4-6-5-1-3(8)2-7/h2-3,8H,1H2/t3-/m1/s1 |

InChI Key |

HXOCWVXINKSYAR-GSVOUGTGSA-N |

Isomeric SMILES |

C([C@H](C=O)O)N=[N+]=[N-] |

Canonical SMILES |

C(C(C=O)O)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis via Nucleophilic Substitution

Nucleophilic substitution represents a foundational approach for introducing the azido group into propanal derivatives. A notable method involves the mesylation of a diol precursor followed by azide displacement. For instance, starting with 2,3-dihydroxypropanal, selective protection of the 2-hydroxy group allows mesylation at the 3-position using mesyl chloride in pyridine at temperatures below 20°C . Subsequent treatment with sodium azide in dimethylformamide (DMF) replaces the mesyl group with an azide, yielding 3-azido-2-hydroxypropanal.

Critical to this method is the control of reaction conditions to prevent over-mesylation or aldehyde oxidation. The use of aprotic solvents like DMF ensures compatibility with the azide ion’s nucleophilicity, while low temperatures minimize side reactions. Yields for this step typically exceed 70%, though racemization at the 2-position remains a concern unless chiral starting materials or asymmetric induction techniques are employed .

Curtius Rearrangement-Based Synthesis

The Curtius rearrangement offers an alternative pathway for constructing the azido-aldehyde framework. This method begins with the synthesis of a β-hydroxy acyl hydrazide, such as 3-hydroxypropanehydrazide, through hydrazinolysis of a corresponding ester . Treatment with tert-butyl nitrite and hydrochloric acid at −15°C generates the acyl azide, which undergoes thermal decomposition to an isocyanate intermediate. Trapping the isocyanate with benzyl alcohol forms a carbamate, which is hydrolyzed under acidic conditions to release (R)-3-azido-2-hydroxypropanal .

Key advantages of this route include high functional group tolerance and the potential for stereochemical control via chiral auxiliaries. However, the multistep nature of the process—requiring hydrazide preparation, nitrosation, and hydrolysis—limits overall yields to approximately 50–60% .

Enzymatic Synthesis Using Fructose-1,6-Bisphosphate Aldolase

Fructose-1,6-bisphosphate (FDP) aldolase catalyzes the stereoselective aldol condensation of azido-containing aldehydes with dihydroxyacetone phosphate (DHAP). In a landmark study, FDP aldolase from Sulfolobus acidocaldarius was employed to condense 2-azidoethanol-derived aldehydes with DHAP, producing 3-azido-2-hydroxypropanal with >90% enantiomeric excess (ee) for the (R)-isomer . The reaction proceeds at 50°C in phosphate buffer (pH 6.0), leveraging the enzyme’s intrinsic stereoselectivity to install the hydroxyl group at the 2-position.

This method’s scalability is evidenced by multigram syntheses, with yields reaching 85% after optimization of enzyme loading and substrate ratios . A critical consideration is the stability of the azido group under enzymatic conditions, which remains intact due to the mild reaction milieu.

Ring-Opening of Sugar Derivatives

Sugar moieties serve as chiral precursors for (R)-3-azido-2-hydroxypropanal. For example, methyl α-l-sorbopyranoside undergoes regioselective bromination at the 5-position using triphenylphosphine and carbon tetrabromide in pyridine . Displacement of the bromide with sodium azide in DMSO at 100°C installs the azido group, and subsequent acid hydrolysis cleaves the glycosidic bond, liberating the aldehyde.

This route capitalizes on the inherent chirality of carbohydrates to dictate the (R)-configuration at the 2-position. Yields for the azide displacement step exceed 80%, though the hydrolysis requires careful control to avoid aldehyde oxidation .

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Scalability | Complexity |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–75% | Moderate | High | Low |

| Curtius Rearrangement | 50–60% | Low | Moderate | High |

| Enzymatic Synthesis | 80–85% | High (>90% ee) | High | Moderate |

| Sugar-Derived Synthesis | 70–80% | High | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

(R)-3-azido-2-hydroxypropanal can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of (2R)-3-azido-2-oxopropanal.

Reduction: The azido group can be reduced to an amine group, yielding (2R)-3-amino-2-hydroxypropanal.

Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Triphenylphosphine (PPh₃) is commonly used in the Staudinger reaction.

Major Products Formed

Oxidation: (2R)-3-azido-2-oxopropanal

Reduction: (2R)-3-amino-2-hydroxypropanal

Substitution: Iminophosphorane intermediates

Scientific Research Applications

(R)-3-azido-2-hydroxypropanal is a chemical compound with applications in the synthesis of various molecules, including pharmaceuticals. Research and applications often involve its racemic form or related compounds .

Synthesis and Use in Chemical Synthesis

- (R)-3-azido-2-hydroxypropanal Preparation : (R)- and (S)-3-azido-2-hydroxypropanal can be prepared via lipase-catalyzed resolution of the racemic acetal precursor .

- Synthesis of Iminosugars : (R)-3-azido-2-hydroxypropanal is used in the synthesis of iminosugars, which are valuable compounds . For example, it can be used to synthesize 2,5-dideoxy-2,5-imino-d-mannitol (DMDP) .

- Preparation of 3-azido-2-hydroxypropanal Dimethyl Acetal : The epoxide of glycidal dimethyl acetal can react with sodium azide to yield 3-azido-2-hydroxypropanal dimethyl acetal .

Applications in Biological Systems

- Aldolase Substrate : Racemic 3-azido-2-hydroxypropanal can be used as a substrate for fuculose-1-phosphate aldolase . Fuculose-1-phosphate aldolase reacts selectively to yield 6-azido-6-deoxy-f-f-r-r'.-hex-2-ulose 1-phosphate .

- Synthesis of l-deoxygalactostatin : Reaction with DHAP (dihydroxyacetone phosphate) with catalysis by fuculose-1-phosphate aldolase can stereoselectively produce 6-azido-3(R),4(R),5(S or R)-trihydroxyhexan-2-one 1-phosphate. This can be further processed to form l-deoxygalactostatin .

Antitumor Drug Research

- Potential Anticancer Effect : 2-azido-3-hydroxypropionic acid, a related compound, has shown an inhibitory effect on cancer cells and potential anticancer effects . It can be used as a small-molecule antitumor drug or adjuvant .

- Mechanism of Action : 2-azido-3-hydroxypropionic acid is metabolized to cell membranes as azido phosphatidylserine after being taken in by cancer cells, changing membrane permeability and causing cell death .

- Experimental Evidence : Studies using human breast cancer cells (MCF-7) incubated with 2-azido-3-hydroxypropionic acid showed that the azide groups are metabolized to the cell membrane . Confocal microscopy revealed membrane rupture in cells, indicating that the azide phosphatidylserine changes membrane permeability, leading to cell death .

Mechanism of Action

The mechanism of action of (R)-3-azido-2-hydroxypropanal depends on its specific application. In bioorthogonal chemistry, the azido group can undergo click reactions with alkynes to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Stereoisomers: (S)-3-Azido-2-Hydroxypropanal

Key Insight: The stereochemistry dictates product distribution. For instance, using optically pure (R)-enantiomer yields 1-deoxynojirimycin, while the (S)-form shifts selectivity toward 1-deoxymannojirimycin under kinetic control .

Structural Analogs: 3-Hydroxy-2,2-Dimethylpropanal

Key Insight : The azido group in (R)-3-azido-2-hydroxypropanal increases reactivity compared to the dimethyl analog, making it more suitable for click chemistry but also more hazardous .

Arylhydrazonopropanals

Arylhydrazonopropanals (e.g., arylazonicotinates) are precursors for heterocycles like pyridazinones and cinnolines . Unlike (R)-3-azido-2-hydroxypropanal:

- Functional Groups : Arylhydrazones (-NH-N=C-Ar) vs. azido-hydroxyl groups.

- Reactivity: Arylhydrazonopropanals undergo cyclization to form aromatic systems, while the azido group enables Staudinger or Huisgen reactions .

- Applications: Arylhydrazonopropanals are used in pharmaceuticals (e.g., anti-inflammatory agents), whereas (R)-3-azido-2-hydroxypropanal is specialized in iminosugar synthesis .

Amino- and Hydroxy-Substituted Propane Derivatives

Key Insight: The azido group in (R)-3-azido-2-hydroxypropanal provides unique reactivity for nitrogen-containing heterocycles, unlike amino or carboxylic acid derivatives.

Research Findings and Implications

- Stereochemical Control: The (R)-enantiomer’s kinetic preference in aldol reactions underscores the importance of chiral synthesis for high-purity iminosugars .

- Divergent Applications: While arylhydrazonopropanals focus on aromatic heterocycles, (R)-3-azido-2-hydroxypropanal enables access to bioactive iminosugars, bridging gaps in carbohydrate mimetic research .

Q & A

Q. What are the common synthetic routes for (R)-3-azido-2-hydroxypropanal, and how do they differ in yield and scalability?

Methodological Answer: The synthesis of (R)-3-azido-2-hydroxypropanal typically involves two approaches: enzymatic and chemical methods.

- Enzymatic Synthesis : Aldolase-catalyzed reactions using dihydroxyacetone phosphate (DHAP) and (R,S)-3-azido-2-hydroxypropanal yield the fructofuranose precursor. This method avoids protecting groups, simplifies purification, and achieves stereocontrol via enzymatic specificity. Reported yields depend on enzyme activity and substrate ratios, with scalability limited by enzyme availability .

- Chemical Synthesis : Azide introduction via nucleophilic substitution or Staudinger reactions on propanal derivatives. Yields vary with reaction conditions (e.g., solvent polarity, temperature), but scalability is higher than enzymatic routes. However, chemical methods often require protecting groups to preserve stereochemistry, complicating purification .

Q. What analytical techniques are most effective for characterizing (R)-3-azido-2-hydroxypropanal, and how should data be interpreted?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure and stereochemistry. The azide group (δ ~3.3 ppm in ¹H NMR) and hydroxyl proton (δ ~5.5 ppm) are diagnostic. Coupling constants (e.g., J-values) help assign stereochemistry .

- FT-IR : The azide stretch (~2100 cm⁻¹) and hydroxyl absorption (~3400 cm⁻¹) validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₃H₅N₃O₂: 131.0334 g/mol). Fragmentation patterns distinguish isomers.

- Polarimetry : Specific optical rotation ([α]D) quantifies enantiomeric excess, critical for stereochemical validation .

Q. What are the key stability considerations for storing (R)-3-azido-2-hydroxypropanal in laboratory settings?

Methodological Answer: Stability is influenced by:

- Temperature : Store at –20°C to prevent azide decomposition or unintended cyclization. Avoid repeated freeze-thaw cycles.

- Light : Protect from UV/visible light to minimize photolytic degradation. Use amber vials.

- Moisture : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the azide group.

- pH : Neutral buffers (pH 6–8) are optimal; acidic conditions may protonate the hydroxyl group, altering reactivity .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity of (R)-3-azido-2-hydroxypropanal during synthesis, particularly when using enzymatic methods?

Methodological Answer: Enantiomeric purity is critical for downstream applications (e.g., nucleoside analogs). Optimization strategies include:

- Enzyme Engineering : Directed evolution of aldolases to enhance stereoselectivity for the (R)-enantiomer.

- Substrate Engineering : Use of enantiomerically pure starting materials (e.g., (R)-configured aldehydes) to bias the reaction.

- Kinetic Resolution : Combine enzymatic synthesis with lipase-mediated separation of (R) and (S) isomers.

- Reaction Monitoring : Real-time chiral HPLC or capillary electrophoresis to track enantiomeric excess and adjust reaction parameters .

Q. What strategies are recommended for resolving contradictory data in studies involving (R)-3-azido-2-hydroxypropanal, such as discrepancies in reaction kinetics or biological activity?

Methodological Answer: Contradictory data may arise from:

- Batch Variability : Verify synthetic reproducibility via independent replication and stringent quality control (e.g., NMR purity >95%).

- Experimental Design : Standardize assays (e.g., fixed substrate concentrations, buffer systems) to minimize confounding variables.

- Data Validation : Cross-validate results using orthogonal techniques (e.g., compare enzymatic activity assays with HPLC-based product quantification).

- Open Data Practices : Share raw datasets and protocols to enable meta-analysis and identify systemic errors .

Q. How does the stereochemistry of (R)-3-azido-2-hydroxypropanal influence its reactivity in glycosylation or nucleoside synthesis reactions?

Methodological Answer: The (R)-configuration governs spatial orientation of functional groups, impacting:

- Glycosylation Efficiency : The hydroxyl group’s axial/equatorial positioning affects nucleophilic attack on glycosyl donors. (R)-configured analogs show higher coupling yields in ribose-like systems.

- Nucleoside Analog Activity : Stereochemistry determines base-pairing fidelity in antiviral or anticancer prodrugs. For example, (R)-azido derivatives exhibit enhanced inhibition of viral polymerases compared to (S)-isomers.

- Kinetic Isotope Effects (KIE) : Isotopic labeling studies (e.g., ²H/¹³C) reveal stereochemical influences on transition-state stabilization in SN2 reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.